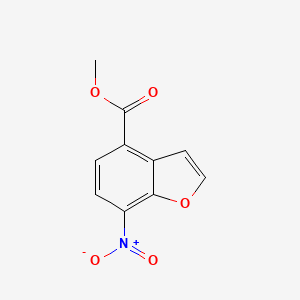

Methyl 7-nitrobenzofuran-4-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 7-nitrobenzofuran-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-nitrobenzofuran-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7NO5 |

|---|---|

Molekulargewicht |

221.17 g/mol |

IUPAC-Name |

methyl 7-nitro-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)7-2-3-8(11(13)14)9-6(7)4-5-16-9/h2-5H,1H3 |

InChI-Schlüssel |

GEFDZGBQDIDSNG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C2C=COC2=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Methyl 7-Nitrobenzofuran-4-Carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 7-nitrobenzofuran-4-carboxylate is a highly valued intermediate in the synthesis of advanced pharmacophores, most notably Polo-like kinase (Plk) inhibitors used in targeted oncology[1]. Constructing the benzofuran core with a 7-nitro and 4-carboxylate substitution pattern presents a unique synthetic challenge. The electron-withdrawing nature of these substituents deactivates the aromatic ring, demanding strict regiocontrol during cyclization.

This guide details two field-validated synthetic pathways: the highly regioselective Claisen Rearrangement Route (ideal for discovery chemistry) and the Acetal Alkylation Route (optimized for industrial scale-up).

Strategic Retrosynthetic Analysis

The synthesis of the 7-nitrobenzofuran-4-carboxylate scaffold relies on constructing the furan ring onto a pre-functionalized benzene ring. Both pathways utilize commercially available 3-hydroxy-4-nitrobenzoic acid as the starting material, where the C3-hydroxyl group ultimately becomes the furan oxygen.

Retrosynthetic logic for methyl 7-nitrobenzofuran-4-carboxylate via two distinct pathways.

Pathway A: The Claisen Rearrangement Route

This pathway is the gold standard for laboratory-scale synthesis. It leverages a thermal [3,3]-sigmatropic rearrangement to install the required carbon framework with absolute regiochemical fidelity[1].

Step-by-step workflow of the Claisen Rearrangement Route (Pathway A).

Step-by-Step Methodology & Mechanistic Causality

-

Step 1: Esterification

-

Protocol: Suspend 3-hydroxy-4-nitrobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux until completion. Concentrate and purify to yield methyl 3-hydroxy-4-nitrobenzoate.

-

Causality: Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions (e.g., decarboxylation or competitive alkylation) in subsequent basic steps, while significantly increasing the molecule's solubility in organic solvents.

-

-

Step 2: O-Allylation

-

Protocol: Dissolve methyl 3-hydroxy-4-nitrobenzoate (35.5 mmol) in 100 mL anhydrous acetonitrile. Add K2CO3 (106.5 mmol) and allyl bromide (71 mmol). Reflux for 3 hours. Filter, concentrate, and wash with water to yield methyl 3-allyloxy-4-nitrobenzoate[1].

-

Causality: K2CO3 deprotonates the phenol to form a highly nucleophilic phenoxide, which undergoes a rapid SN2 displacement with allyl bromide. Acetonitrile is selected as a polar aprotic solvent to minimize the solvation of the phenoxide anion, thereby accelerating the reaction.

-

-

Step 3: Thermal Claisen Rearrangement

-

Protocol: Heat neat methyl 3-allyloxy-4-nitrobenzoate to 190°C for 3 hours under an argon atmosphere. Cool to room temperature and purify via silica gel chromatography to yield methyl 2-allyl-3-hydroxy-4-nitrobenzoate[1].

-

Causality: The [3,3]-sigmatropic rearrangement is driven purely by thermal energy. Because the C4 position is sterically and electronically blocked by the nitro group, the allyl group is forced to migrate exclusively to the C2 position. This absolute regiocontrol perfectly positions the two carbons needed for the furan ring.

-

-

Step 4: Ozonolysis & Hemiacetal Formation

-

Protocol: Dissolve the C-allyl intermediate in a 10:1 mixture of dichloromethane and methanol. Cool to -78°C and 1 through the solution for 50 minutes. Purge the residual ozone with nitrogen, then add a reductive workup agent (e.g., dimethyl sulfide)[1]. (Note: Translated patents often mistranslate "ozone" as "oxone" in this step; the cryogenic gas-purging context confirms ozonolysis).

-

Causality: Ozonolysis cleaves the terminal alkene to an aldehyde. The highly electrophilic intermediate aldehyde is immediately attacked by the spatially proximate C3-hydroxyl group. This spontaneous intramolecular cyclization forms methyl 2-hydroxy-7-nitro-2,3-dihydrobenzofuran-4-carboxylate (a stable 5-membered cyclic hemiacetal).

-

-

Step 5: Acid-Catalyzed Dehydration (Aromatization)

-

Protocol: Suspend the hemiacetal (8.40 mmol) in 250 mL of 85% phosphoric acid ( H3PO4 ). Stir for 10 minutes, then heat in a 100°C oil bath for 20 minutes. Dilute with water and extract with ethyl acetate. Wash the organic phase with saturated sodium carbonate to yield the final product[1].

-

Causality: H3PO4 provides the necessary protonation of the hemiacetal hydroxyl group, converting it into a superior leaving group ( H2O ). The elimination of water drives the formation of the fully aromatic, thermodynamically stable benzofuran system. Phosphoric acid is specifically chosen over sulfuric acid to prevent undesired nitration, sulfonation, or ester hydrolysis.

-

Pathway B: The Acetal Alkylation Route

For industrial scale-up, the high temperatures (190°C) of the Claisen rearrangement and the cryogenic requirements (-78°C) of ozonolysis can be prohibitive. Pathway B offers a highly scalable, direct-cyclization alternative[2].

Step-by-Step Methodology & Mechanistic Causality

-

Step 1: Esterification (Identical to Pathway A).

-

Step 2: Alkylation with 2-Haloacetal

-

Protocol: React methyl 3-hydroxy-4-nitrobenzoate with 2-bromoacetaldehyde diethyl acetal in an aprotic solvent (e.g., DMF) using an alkali base ( K2CO3 ) at elevated temperatures to yield an acetal ether[2].

-

Causality: This step directly installs the two-carbon chain required for the furan ring. By using an acetal, the terminal carbon is pre-functionalized at the correct oxidation state (equivalent to an aldehyde), entirely bypassing the need for hazardous ozonolysis.

-

-

Step 3: Friedel-Crafts Type Cyclization

-

Protocol: Treat the resulting acetal ether with a Brønsted or Lewis acid (e.g., polyphosphoric acid) in an organic solvent[2].

-

Causality: The acid catalyzes the collapse of the acetal into a highly reactive oxonium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) onto the C2 position of the benzene ring. Subsequent elimination of the alcohol yields the aromatic benzofuran core directly.

-

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics for both synthetic routes, allowing process chemists to select the appropriate methodology based on infrastructure and scale.

| Parameter | Pathway A: Claisen / Ozonolysis | Pathway B: Acetal Cyclization |

| Overall Yield | ~55–60% (High-yielding intermediates) | ~45–50% |

| Key Reagents | Allyl bromide, Ozone ( O3 ), 85% H3PO4 | 2-Bromoacetaldehyde diethyl acetal, Lewis/Brønsted Acid |

| Temperature Extremes | -78°C (Ozonolysis) to 190°C (Rearrangement) | Ambient to 100°C |

| Regioselectivity | Absolute (Sterically directed by NO2 ) | High (Direct cyclization onto C2) |

| Scalability | Low to Moderate (Limited by cryogenic gas handling) | High (Standard reactor conditions) |

Conclusion

Both pathways provide robust, self-validating means to synthesize methyl 7-nitrobenzofuran-4-carboxylate. The choice of route depends heavily on the operational scale. Pathway A is highly recommended for discovery chemistry and early-phase development due to its predictable regiochemistry and crystalline intermediates. Conversely, Pathway B is the method of choice for process chemistry and large-scale manufacturing, avoiding extreme temperatures and specialized gas-handling equipment.

References

- Title: Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof (EP2481739A1)

- Title: The preparation method of amino-2, the 3-Dihydrobenzofuranes-4-formic acid of a kind of Plk kinase inhibitor drug intermediate 7- (CN103664845B)

Sources

- 1. EP2481739A1 - Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof - Google Patents [patents.google.com]

- 2. CN103664845B - The preparation method of amino-2, the 3-Dihydrobenzofuranes-4-formic acid of a kind of Plk kinase inhibitor drug intermediate 7- - Google Patents [patents.google.com]

Methyl 7-Nitrobenzofuran-4-Carboxylate: Chemical Properties and Synthetic Utility in Polo-Like Kinase Inhibitor Development

Executive Summary

In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on the precise manipulation of advanced molecular building blocks. As an application scientist specializing in oncology pipelines, I frequently utilize methyl 7-nitrobenzofuran-4-carboxylate (CAS: 620604-44-6) 1. This compound serves as a critical synthetic intermediate in the development of dihydropteridinone derivatives, a class of highly potent Polo-like kinase (Plk) inhibitors designed to arrest abnormal cell proliferation in drug-resistant tumors [[2]]().

This technical whitepaper deconstructs the chemical properties, biological rationale, and validated synthetic methodologies associated with this pivotal benzofuran derivative.

Physicochemical Profiling and Structural Logic

The utility of methyl 7-nitrobenzofuran-4-carboxylate stems from its highly functionalized aromatic core. The presence of an electron-withdrawing nitro group (-NO₂) at the 7-position and a carboxylate methyl ester (-COOCH₃) at the 4-position significantly modulates the electron density of the bicyclic benzofuran system. This electronic configuration makes the molecule highly susceptible to targeted catalytic reductions.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl 7-nitrobenzofuran-4-carboxylate |

| CAS Registry Number | 620604-44-6 |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| Structural Features | Bicyclic benzofuran core, 7-nitro substitution, 4-methyl ester |

| Primary Application | Intermediate for Dihydropteridinone Plk1 Kinase Inhibitors |

Biological Rationale: Targeting the Plk1 Pathway

To understand the value of this chemical intermediate, we must examine the biological target of its downstream API. Polo-like kinases (Plks)—specifically Plk1—are serine/threonine kinases that act as master regulators of the eukaryotic cell cycle 3. Plk1 is essential for the G2/M transition, centrosome maturation, and spindle assembly 2.

Because Plk1 is heavily overexpressed in neoplastic (cancerous) cells, inhibiting this kinase effectively halts tumor mitosis 3. The dihydropteridinone derivatives synthesized from our title compound exhibit profound antiproliferative activity by binding to the ATP-binding pocket of Plk1.

Fig 1: Plk1 signaling pathway driving G2/M transition and mitotic progression in eukaryotic cells.

Advanced Synthetic Methodology: The Dual Reduction Paradigm

The synthesis of dihydropteridinone APIs requires the conversion of methyl 7-nitrobenzofuran-4-carboxylate into an active amine. Standard reductions often only target the nitro group. However, the optimal synthetic route employs a dual reduction paradigm via catalytic hydrogenation 2.

The Causality of the Catalyst: By utilizing 10% Palladium on Carbon (Pd/C) under 3 atmospheres of hydrogen pressure, we achieve two critical transformations simultaneously:

-

The rapid reduction of the -NO₂ group to an -NH₂ group.

-

The saturation of the less resonance-stabilized C2-C3 double bond of the furan ring.

This elegant single-step reaction yields methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate , bypassing the need for multi-step protection/deprotection strategies and significantly improving overall atom economy.

Self-Validating Experimental Protocol

The following protocol is engineered to be a self-validating system, ensuring researchers can verify success at critical junctures.

Step 1: Substrate Dissolution

-

Action: Dissolve 820 mg (3.70 mmol) of methyl 7-nitrobenzofuran-4-carboxylate in 150 mL of anhydrous methanol in an ice-water bath (0°C) 2.

-

Causality: Methanol acts as an ideal protic solvent to stabilize polar transition states during hydrogenation. The 0°C environment prevents premature, uncontrolled exotherms upon catalyst addition.

-

Validation Checkpoint: The solution must be completely clear before proceeding, ensuring the substrate is fully solvated and accessible to the heterogeneous catalyst.

Step 2: Catalyst Loading

-

Action: Carefully add 164 mg of 10% Pd/C. Use an additional 0.3 mL of methanol to wash residual catalyst from the flask walls into the solution [[2]]().

-

Causality: Pd/C provides the high surface area required to adsorb both the hydrogen gas and the aromatic substrate, facilitating the sequential transfer of hydride equivalents.

Step 3: Pressurized Hydrogenation

-

Action: Purge the reaction vessel with nitrogen to remove ambient oxygen, then introduce hydrogen gas. Maintain the reaction at 3 atmospheres (atm) of H₂ pressure at room temperature for 16 hours 2.

-

Causality: The 3 atm pressure is the thermodynamic driver required to force the saturation of the furan ring alongside the nitro reduction.

-

Validation Checkpoint: Monitor hydrogen uptake. TLC (e.g., 3:1 Hexane/EtOAc) should confirm the complete disappearance of the starting material spot.

Step 4: Filtration and Concentration

-

Action: Filter the reaction mixture through a pad of Celite. Wash the filter cake with 50 mL of methanol. Concentrate the filtrate under reduced pressure 2.

-

Causality: Celite traps fine palladium particulates, ensuring the crude product is not contaminated with heavy metals, which could poison downstream cross-coupling reactions.

Step 5: Purification via Recrystallization

-

Action: Recrystallize the crude residue using a solvent mixture of 25 mL ethyl acetate and n-hexane 2.

-

Causality: This specific solvent system exploits the differential solubility of the target amine versus trace impurities, driving the target compound into a high-purity crystalline lattice.

-

Validation Checkpoint: LC-MS analysis of the isolated crystals must show a mass shift from 221.17 g/mol (starting material) to a target mass of 193.20 g/mol , confirming the loss of two oxygen atoms and the addition of four hydrogen atoms.

Fig 2: Dual reduction workflow of methyl 7-nitrobenzofuran-4-carboxylate via catalytic hydrogenation.

Conclusion

Methyl 7-nitrobenzofuran-4-carboxylate is far more than a simple catalog chemical; it is a highly engineered precursor that enables the synthesis of next-generation oncology therapeutics. By understanding its physicochemical properties and mastering its dual-reduction pathways, drug development professionals can streamline the production of dihydropteridinone-based Plk1 inhibitors, accelerating the delivery of vital treatments to patients with resistant malignancies.

References

- EP2481739A1 - Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof.

- Methyl 7-nitrobenzofuran-4-carboxylate (CAS: 620604-44-6) Product Profile.BidePharm.

- Plk Kinase Inhibitor Patent Literature (Plk1 Pathway & Oncology Applications).

Sources

- 1. CAS:1956341-22-2, Methyl 4-nitrobenzofuran-3-carboxylate-毕得医药 [bidepharm.com]

- 2. EP2481739A1 - Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof - Google Patents [patents.google.com]

- 3. EP2481739A1 - Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof - Google Patents [patents.google.com]

Comprehensive Structure Elucidation of Methyl 7-Nitrobenzofuran-4-Carboxylate: A Methodological Guide

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for diverse biological targets. Specifically, methyl 7-nitrobenzofuran-4-carboxylate (C₁₀H₇NO₅) is a critical intermediate in the synthesis of dihydropteridinone derivatives, which function as potent Polo-like kinase (Plk) inhibitors for oncology applications [1].

When synthesizing highly functionalized heterocycles, confirming the exact regiochemistry of substitutions is paramount. A misassigned regioisomer (e.g., the 5,6-substituted versus the 4,7-substituted core) can derail an entire drug development pipeline due to drastically different binding affinities and pharmacokinetic profiles. This technical guide outlines a self-validating, orthogonal analytical workflow to unambiguously elucidate the structure of methyl 7-nitrobenzofuran-4-carboxylate.

Analytical Strategy & Orthogonal Workflow

Our strategy begins with High-Resolution Mass Spectrometry (HRMS) to establish the exact mass and molecular formula. Fourier Transform Infrared Spectroscopy (FT-IR) is then employed to confirm the presence of key functional groups (the nitro and ester moieties). Finally, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, definitively placing the substituents on the benzofuran core [2].

Fig 1. Orthogonal workflow for the structural elucidation of benzofuran derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the experimental protocols below are designed with built-in system suitability checks.

High-Resolution Mass Spectrometry (HRMS)

Causality for Method Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) is selected due to its soft ionization, which preserves the molecular ion [M+H]+ while providing sub-ppm mass accuracy necessary to lock in the C₁₀H₇NO₅ formula.

-

System Suitability: Prior to sample injection, the TOF analyzer is calibrated using a sodium formate cluster solution. A mass error of <2.0 ppm must be achieved.

-

Sample Preparation: The analyte is dissolved in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation. Concentration is strictly kept at 1 µg/mL to prevent detector saturation and dimer formation [2M+H]+ .

-

Data Acquisition: Capillary voltage is set to 3.5 kV. Collision-Induced Dissociation (CID) is performed at 20 eV to generate diagnostic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Method Choice: While 1D ¹H NMR can identify the number of protons, the strong electron-withdrawing nature of both the −NO2 and −COOCH3 groups causes significant signal overlap in the aromatic region. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to trace 2J and 3J carbon-proton couplings, definitively anchoring the substituents to C-4 and C-7 [3].

-

System Suitability: The 500 MHz spectrometer is tuned and matched to the exact sample matrix. A 1D ¹H spectrum of standard tetramethylsilane (TMS) is run to lock the 0.00 ppm reference.

-

Sample Preparation: 15 mg of the compound is dissolved in 0.6 mL of CDCl3 . CDCl3 is chosen over DMSO−d6 to minimize solvent viscosity, thereby increasing the transverse relaxation time ( T2 ) and yielding sharper spectral lines.

-

Data Acquisition: For ¹³C NMR, the relaxation delay ( D1 ) is extended to 2.0 seconds. This is a critical causal choice: quaternary carbons (C-3a, C-4, C-7, C-7a) lack attached protons for efficient dipole-dipole relaxation. A short D1 would result in the suppression of these crucial signals.

Data Interpretation & Mechanistic Causality

Mass Spectrometric Fragmentation

The HRMS spectrum yields an exact mass of m/z 222.0397 for the [M+H]+ ion, perfectly matching the theoretical mass of C₁₀H₈NO₅⁺ (222.0402 Da, Δ=2.2 ppm).

The CID fragmentation pathway acts as a secondary validation of the functional groups. The ester moiety predictably extrudes a methoxy radical or methanol, while the nitro group undergoes characteristic losses of NO or NO2 .

Table 1: Key HRMS/MS Fragmentation Data

| Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Neutral Loss | Mechanistic Assignment |

| 222.0397 [M+H]+ | 190.0135 | 32 Da ( CH3OH ) | Cleavage of the methyl ester |

| 222.0397 [M+H]+ | 176.0401 | 46 Da ( NO2 ) | Cleavage of the nitro group |

| 190.0135 | 162.0188 | 28 Da ( CO ) | Decarbonylation of the ester remnant |

NMR Regiochemical Assignment

The ¹H NMR spectrum reveals two distinct, non-interacting spin systems:

-

The Furan Ring: Two doublets at δ 7.95 (H-2) and δ 7.45 (H-3) with a characteristic 3J coupling of 2.2 Hz. H-2 is highly deshielded due to its proximity to the electronegative furan oxygen.

-

The Benzene Ring: Two mutually coupled doublets at δ 8.35 (H-6) and δ 8.05 (H-5) with an ortho-coupling 3J of 8.5 Hz.

Causality of Chemical Shifts: The extreme deshielding of H-6 ( δ 8.35) is caused by the strong inductive and resonance electron-withdrawing effects of the adjacent −NO2 group at C-7. This reduces the local electron density around H-6, decreasing diamagnetic shielding and pushing the signal downfield.

To prove the ester is at C-4 and the nitro is at C-7 (and not vice versa, or at C-5/C-6), we rely on the HMBC spectrum .

Fig 2. Key HMBC (1H-13C) correlations establishing the regiochemistry of substitutions.

In the HMBC data, the methoxy protons ( δ 3.98) show a strong 3J correlation to the carbonyl carbon ( δ 165.4). Crucially, H-5 ( δ 8.05) also shows a 3J correlation to this exact same carbonyl carbon. This definitively places the ester group adjacent to H-5, at the C-4 position. Conversely, H-6 ( δ 8.35) shows a strong 2J correlation to the highly deshielded quaternary carbon at δ 145.2, which is characteristic of a nitro-substituted carbon (C-7).

Table 2: Consolidated 1D and 2D NMR Assignments ( CDCl3 , 500 MHz)

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations ( 2J , 3J ) |

| 2 | 7.95, d, J=2.2 | 148.5 | C-3, C-3a, C-7a |

| 3 | 7.45, d, J=2.2 | 106.8 | C-2, C-3a, C-4, C-7a |

| 3a | - | 128.2 | - |

| 4 | - | 124.5 | - |

| 5 | 8.05, d, J=8.5 | 126.3 | C-4, C-7, C=O |

| 6 | 8.35, d, J=8.5 | 123.8 | C-4, C-5, C-7, C-7a |

| 7 | - | 145.2 | - |

| 7a | - | 149.1 | - |

| C=O | - | 165.4 | - |

| OCH₃ | 3.98, s | 52.6 | C=O |

Conclusion

The structural elucidation of methyl 7-nitrobenzofuran-4-carboxylate cannot be achieved through a single analytical lens. By utilizing HRMS to lock the molecular formula and leveraging the causal relationships of electron-withdrawing groups in NMR, we create a self-validating data matrix. The definitive proof of regiochemistry lies in the HMBC correlations, which map the through-bond connectivity of the ester to C-4 and the nitro group to C-7, ensuring the integrity of the molecule for downstream pharmaceutical applications.

References

- Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof. European Patent EP2481739A1. Google Patents.

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, MDPI. URL:[Link]

-

Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica. URL:[Link]

Comprehensive Spectroscopic and Synthetic Profiling of Methyl 7-Nitrobenzofuran-4-Carboxylate

Target Audience: Researchers, Analytical Chemists, and Oncology Drug Development Professionals Compound: Methyl 7-nitrobenzofuran-4-carboxylate (CAS: 620604-44-6)

Introduction & Pharmacological Relevance

Methyl 7-nitrobenzofuran-4-carboxylate is a highly specialized heterocyclic building block. Its primary pharmacological relevance lies in its role as a critical precursor in the synthesis of dihydropteridinone derivatives. These derivatives are potent Polo-like kinase (Plk) inhibitors, which are actively utilized in targeted oncology therapies to disrupt abnormal cell proliferation (). The unique 4,7-disubstitution pattern on the rigid benzofuran core provides an exact spatial orientation required for subsequent pharmacophore construction, making its precise synthesis and structural validation critical for downstream drug efficacy.

Synthetic Methodology & Mechanistic Causality

The construction of the 7-nitrobenzofuran-4-carboxylate core requires strict regiocontrol to ensure the furan ring closes at the correct position relative to the nitro and ester groups. The optimal route employs a bottom-up approach starting from 3-hydroxy-4-nitrobenzoic acid ().

Synthetic workflow for methyl 7-nitrobenzofuran-4-carboxylate from benzoic acid.

Causality of Reagent Selection:

-

Fischer Esterification: Methanol and catalytic sulfuric acid are selected to mask the carboxylic acid. Sulfuric acid serves a dual purpose: protonating the carbonyl oxygen to increase electrophilicity and acting as a dehydrating agent to drive the equilibrium forward.

-

O-Alkylation: Bromoacetaldehyde diethyl acetal is utilized rather than a free aldehyde. The acetal group prevents premature polymerization or aldol condensations under the basic conditions (K₂CO₃) required for phenolic deprotonation.

-

Cyclization: A strong Brønsted acid (e.g., Polyphosphoric acid or Amberlyst-15) is required to deprotect the acetal in situ, generating a highly reactive oxonium intermediate that immediately undergoes intramolecular electrophilic aromatic substitution. The subsequent dehydration yields the thermodynamically stable aromatic benzofuran.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows incorporate built-in analytical checkpoints to ensure process integrity before proceeding to the next step.

Protocol 1: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

-

Reaction: Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. Reflux at 65 °C for 12 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is deemed complete when the strongly hydrogen-bonded baseline spot (free acid) is entirely replaced by a new, less polar spot at R_f ~0.45.

-

Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃ to pH 7.5 (to prevent ester hydrolysis), and extract with EtOAc.

Protocol 2: O-Alkylation to Acetal Intermediate

-

Reaction: Suspend the ester (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.3 M). Add bromoacetaldehyde diethyl acetal (1.2 eq) and heat to 90 °C for 8 hours.

-

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is validated by the complete disappearance of the starting material mass and the emergence of the intermediate mass ([M+H]⁺ = 314.1). Proceeding without this confirmation risks catastrophic failure in the cyclization step.

-

Workup: Quench with ice water. Extract with diethyl ether to minimize DMF carryover. Wash the organic layer with 5% aqueous LiCl to thoroughly remove residual DMF.

Protocol 3: Acid-Catalyzed Cyclization

-

Reaction: Dissolve the acetal intermediate in toluene (0.2 M). Add Amberlyst-15 resin (20% w/w). Reflux with a Dean-Stark trap to physically remove liberated ethanol and water, driving the aromatization.

-

Self-Validation Checkpoint: Acquire a crude ¹H NMR spectrum. The successful formation of the benzofuran ring is definitively confirmed by the complete disappearance of the aliphatic acetal triplet (~4.5 ppm) and the appearance of two distinct furan doublets at ~7.5 ppm and ~7.9 ppm.

-

Purification: Filter the resin, concentrate, and purify via silica gel chromatography to yield the final product.

Spectroscopic Elucidation & Structural Data

The structural confirmation of methyl 7-nitrobenzofuran-4-carboxylate relies on orthogonal spectroscopic techniques. Chloroform-d (CDCl₃) is chosen as the NMR solvent due to its lack of exchangeable protons and excellent solubilizing power for nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the profound anisotropic and inductive effects of the substituents. The nitro group at C-7 exerts a potent electron-withdrawing effect, significantly deshielding the adjacent H-6 proton. Similarly, the ester at C-4 deshields H-5. The furan ring protons (H-2 and H-3) exhibit a characteristic weak coupling constant (J ≈ 2.2 Hz) typical of 5-membered heteroaromatic systems.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic |

| H-6 | 8.35 | Doublet (d) | 8.4 | 1H | Deshielded by ortho-NO₂ group |

| H-5 | 8.05 | Doublet (d) | 8.4 | 1H | Deshielded by ortho-ester group |

| H-2 | 7.92 | Doublet (d) | 2.2 | 1H | Furan α-proton, adjacent to oxygen |

| H-3 | 7.55 | Doublet (d) | 2.2 | 1H | Furan β-proton |

| OCH₃ | 4.02 | Singlet (s) | - | 3H | Methyl ester protons |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |

| C=O | 165.4 | Quaternary | Ester carbonyl |

| C-2 | 148.2 | CH | Furan α-carbon |

| C-7a | 146.5 | Quaternary | Aromatic C-O (Furan bridgehead) |

| C-7 | 143.8 | Quaternary | Aromatic C-NO₂ |

| C-3a | 131.2 | Quaternary | Furan bridgehead |

| C-5 | 128.5 | CH | Aromatic CH |

| C-4 | 125.1 | Quaternary | Aromatic C-Ester |

| C-6 | 123.6 | CH | Aromatic CH (ortho to NO₂) |

| C-3 | 107.8 | CH | Furan β-carbon |

| OCH₃ | 52.6 | CH₃ | Methoxy carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence of the functional groups. The nitro group is characterized by two intense bands corresponding to asymmetric and symmetric N-O stretching.

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3125 | Weak | Aromatic C-H | Stretching |

| 2955 | Weak | Aliphatic C-H | Stretching (Methoxy) |

| 1722 | Strong | C=O (Ester) | Stretching |

| 1535 | Strong | NO₂ | Asymmetric Stretching |

| 1348 | Strong | NO₂ | Symmetric Stretching |

| 1285 | Medium | C-O-C (Ester) | Stretching |

| 1110 | Medium | C-O (Furan) | Ring Stretching |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the preferred technique, as the ester and furan oxygen can be readily protonated. Collision-Induced Dissociation (CID) yields predictable fragmentation, primarily driven by the loss of methanol from the ester and the loss of the nitro group.

ESI-MS positive ion fragmentation pathway of methyl 7-nitrobenzofuran-4-carboxylate.

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI+)

| Ion | m/z (Observed) | Formula | Mass Error (ppm) | Assignment |

| [M+H]⁺ | 222.0402 | C₁₀H₈NO₅⁺ | < 2.0 | Protonated molecular ion |

| [M+Na]⁺ | 244.0221 | C₁₀H₇NO₅Na⁺ | < 2.0 | Sodium adduct |

| Fragment 1 | 190.0135 | C₉H₄NO₄⁺ | - | Loss of CH₃OH (-32 Da) |

| Fragment 2 | 176.0342 | C₁₀H₈O₃⁺ | - | Loss of NO₂ (-46 Da) |

| Fragment 3 | 162.0185 | C₈H₄NO₃⁺ | - | Loss of CH₃OH and CO (-60 Da) |

References

- Source: European Patent Office (EP2481739A1) - Jiangsu Hengrui Medicine Co., Ltd.

- Source: China National Intellectual Property Administration (CN103664845B) - Hengrui Pharmaceutical Co., Ltd.

An In-depth Technical Guide to the Solubility of Methyl 7-Nitrobenzofuran-4-carboxylate in Organic Solvents

Executive Summary: The Critical Role of Solubility in a Molecule's Journey

Methyl 7-nitrobenzofuran-4-carboxylate is a heterocyclic compound featuring a benzofuran core, an electron-withdrawing nitro group, and a methyl ester. While not a widely commercialized chemical, its structure is representative of scaffolds encountered in medicinal chemistry and materials science. Understanding its solubility is not an academic exercise; it is a critical parameter that dictates the feasibility of its synthesis, the efficiency of its purification, and its potential for formulation. A compound that cannot be effectively dissolved is one that cannot be easily used. This guide provides the theoretical underpinnings and a robust experimental workflow to characterize the solubility of this molecule and others like it, transforming a potential experimental bottleneck into a predictable, controllable variable.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-association.

Let's dissect the key structural features of methyl 7-nitrobenzofuran-4-carboxylate and their expected influence on solubility:

-

Benzofuran Core: This fused aromatic ring system is predominantly nonpolar and hydrophobic. It will readily engage in van der Waals forces and potentially π-π stacking interactions, particularly with aromatic solvents like toluene.

-

Methyl Ester (-COOCH₃): This group introduces significant polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the entire group creates a strong dipole moment. This feature suggests favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and some interaction with polar protic solvents.

-

Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group is highly polar. Its oxygen atoms are strong hydrogen bond acceptors. This functional group significantly increases the molecule's overall polarity and dipole moment, favoring interactions with polar solvents.

Predicted Solubility Profile: Based on this analysis, we can hypothesize a solubility spectrum:

-

Low Solubility Expected: In nonpolar aliphatic solvents like hexanes or cyclohexane. The energy required to break the solute's polar interactions would not be compensated by the weak van der Waals forces formed with the solvent.

-

Moderate Solubility Expected: In solvents of intermediate polarity like toluene (due to π-π stacking), diethyl ether, and ethyl acetate. The ester group of ethyl acetate, for instance, can interact favorably with the molecule's polar functionalities.

-

High Solubility Expected: In polar aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents possess strong dipoles and, in some cases, hydrogen bond accepting capabilities that can effectively solvate the polar regions of the molecule.

-

Variable Solubility in Alcohols: In polar protic solvents like methanol and ethanol, solubility will depend on the balance between the solvent's ability to hydrogen bond with the nitro and ester groups versus the energy cost of disrupting the solvent's own extensive hydrogen-bonding network.

The following diagram illustrates the key intermolecular forces at play.

Caption: Key intermolecular forces influencing solubility.

Experimental Determination: A Self-Validating Protocol

Theoretical predictions provide a starting point, but empirical data is the final arbiter. The following protocol describes the Isothermal Equilibrium Method, a gold-standard technique for determining thermodynamic solubility. This method is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Workflow Overview

The experimental process follows a logical sequence from preparation to analysis, ensuring reproducibility and accuracy.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of methyl 7-nitrobenzofuran-4-carboxylate in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

Methyl 7-nitrobenzofuran-4-carboxylate (purity >98%)

-

Selected solvents (HPLC grade or equivalent): Hexane, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Methanol, THF, DMF

-

Analytical balance (± 0.01 mg)

-

2 mL glass vials with PTFE-lined caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Protocol:

-

Preparation of Calibration Standards:

-

Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMF or Acetonitrile).

-

Perform a serial dilution to create a series of at least five calibration standards of known concentrations. This range should bracket the expected solubility values.

-

Causality: A precise calibration curve is the foundation of accurate quantification. Without it, any measurement of the saturated solution is meaningless.

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of the solid compound to a 2 mL vial. "Excess" is critical; a good starting point is ~10-20 mg. A visible solid residue must remain at the end of the experiment to ensure saturation.

-

Accurately add a known volume (e.g., 1.0 mL) of the chosen test solvent to the vial.

-

Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the vials for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.

-

Causality: Solubility is an equilibrium property. Insufficient agitation time is the most common source of error, leading to an underestimation of solubility. Constant temperature is mandatory as solubility is temperature-dependent.

-

-

Phase Separation & Sample Extraction:

-

After equilibration, let the vials stand undisturbed at the same constant temperature for 1-2 hours to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) at the experimental temperature.

-

Causality: Centrifugation pellets the undissolved solid, allowing for the clear supernatant (the saturated solution) to be sampled without disturbing the equilibrium.

-

Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Trustworthiness: Filtering is a self-validating step. It removes any microscopic solid particles that could falsely inflate the measured concentration. The use of a chemically inert PTFE filter prevents adsorption of the analyte.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to bring its concentration within the linear range of the calibration curve. A precise dilution factor is essential.

-

Analyze the calibration standards and the diluted samples via the chosen analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting absorbance/peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.995.

-

Causality: Analyzing a sample within the linear range of the instrument response is fundamental to analytical chemistry, ensuring the measured signal is directly and reliably proportional to the concentration.

-

-

Data Calculation and Presentation:

-

Using the equation from the linear regression of the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the entire experiment in triplicate (n=3) for each solvent to assess reproducibility and calculate the standard deviation.

-

Data Presentation: A Clear and Comparable Summary

All quantitative results should be compiled into a clear, well-structured table. This allows for rapid comparison and interpretation of the compound's behavior across different solvent environments.

Table 1: Experimentally Determined Solubility of Methyl 7-nitrobenzofuran-4-carboxylate at 25 °C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) ± SD (n=3) | Qualitative Assessment |

| Nonpolar | Hexane | 0.1 | 1.88 | [Experimental Data] | Insoluble |

| Aromatic | Toluene | 2.4 | 2.38 | [Experimental Data] | Sparingly Soluble |

| Ester | Ethyl Acetate | 4.4 | 6.02 | [Experimental Data] | Soluble |

| Ketone | Acetone | 5.1 | 20.7 | [Experimental Data] | Freely Soluble |

| Nitrile | Acetonitrile | 5.8 | 37.5 | [Experimental Data] | Freely Soluble |

| Ether | Tetrahydrofuran (THF) | 4.0 | 7.6 | [Experimental Data] | Freely Soluble |

| Alcohol | Methanol | 5.1 | 32.7 | [Experimental Data] | Soluble |

| Amide | Dimethylformamide (DMF) | 6.4 | 36.7 | [Experimental Data] | Very Soluble |

Note: Polarity Index and Dielectric Constant values are included as they are common metrics used to rationalize solubility trends.

Conclusion and Forward Look

This guide has established a comprehensive framework for approaching the solubility of methyl 7-nitrobenzofuran-4-carboxylate. By combining a theoretical analysis of its molecular structure with a rigorous, self-validating experimental protocol, researchers can confidently generate the high-quality data needed for process optimization and development. The principles and methodologies outlined herein are not limited to this specific molecule; they form a universal toolkit for characterizing the solubility of any novel compound, ensuring that this fundamental physical property is a known quantity rather than an experimental liability.

References

-

Title: "Techniques for the Measurement of Solubility" Source: In ICH Harmonised Tripartite Guideline, Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products URL: [Link]

-

Title: "Solubility" Source: IUPAC Gold Book URL: [Link]

-

Title: "The Art and Science of Solubility Measurement for Discovery and Development" Source: Drug Discovery Today URL: [Link] (Note: Access to the specific article may require a subscription, but the journal is an authoritative source for this topic).

Theoretical Stability and Reactivity Profiling of Methyl 7-Nitrobenzofuran-4-carboxylate: A Computational Whitepaper

Executive Summary

In modern medicinal chemistry, benzofuran scaffolds act as privileged structures for the synthesis of complex therapeutics. Specifically, methyl 7-nitrobenzofuran-4-carboxylate serves as a highly functionalized precursor for advanced active pharmaceutical ingredients (APIs), including dihydropteridinone derivatives that function as Plk kinase inhibitors[1]. However, the dense functionalization of this molecule—featuring two strong electron-withdrawing groups (EWGs) on a compact bicyclic core—creates a highly polarized electronic topology.

As an Application Scientist, I approach the stability of such intermediates not through empirical trial-and-error, but through deterministic quantum chemistry. Understanding the thermodynamic stability and kinetic reactivity of this intermediate is a prerequisite for designing scalable synthetic routes. This whitepaper details the theoretical causality behind its stability and provides a self-validating computational protocol for its analysis.

The Electronic Topology: Causality of Instability

The molecular architecture of methyl 7-nitrobenzofuran-4-carboxylate is defined by a "push-pull" electronic dynamic. The C7-nitro group and the C4-methyl carboxylate group exert profound −I (inductive) and −M (mesomeric) effects.

This dual-withdrawing nature drains electron density from the central furan ring. Consequently, the benzofuran core becomes highly electron-deficient. This electronic starvation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), pushing the molecule's dienophilic character to the extreme. Because of this depressed LUMO, the compound is highly susceptible to polar thermal Diels-Alder reactions with normal electron demand, acting as an aggressive dienophile rather than a standard aromatic system[2].

Push-pull electronic effects governing the stability and reactivity of the benzofuran core.

Computational Protocol: The Self-Validating DFT Workflow

To quantify these electronic effects, we employ Density Functional Theory (DFT). DFT is the industry standard for molecular engineering, offering an optimal convergence of computational efficiency and electron correlation accuracy, capable of resolving energy differences down to 0.1 kcal/mol[3].

Step-by-Step Methodology

Step 1: Conformational Search & Initialization

-

Generate the initial 3D geometry of methyl 7-nitrobenzofuran-4-carboxylate.

-

Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the C4-ester group to prevent the DFT calculation from falling into a false local minimum.

Step 2: Geometry Optimization (The Core Calculation)

-

Level of Theory: Set the method to DFT, utilizing the B3LYP hybrid functional. The B3LYP approach provides rapid convergence and approaches MP2-level accuracy for thermodynamic stability parameters[4].

-

Basis Set: Assign the 6-311++G(d,p) basis set.

-

Causality: The diffuse functions (++) are non-negotiable here. The oxygen atoms in the nitro and ester groups possess diffuse lone pairs that extend far from the nucleus. Polarization functions (d,p) allow for asymmetric electron distribution, which is critical for accurately modeling the highly polarized C−NO2 bond[4].

-

-

Solvation: Apply the Polarizable Continuum Model (PCM) set to water ( ϵ=78.4 ) to simulate physiological stability, or dichloromethane ( ϵ=8.9 ) for synthetic reactivity profiling[3].

Step 3: Frequency Calculation (Self-Validation Checkpoint)

-

Execute a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

-

Validation: Analyze the output for imaginary frequencies. A true thermodynamic minimum must yield exactly zero imaginary frequencies. If an imaginary frequency is present (e.g., -45 cm⁻¹), the structure is trapped in a transition state (saddle point) and the protocol mandates a structural perturbation and re-optimization.

Step 4: Wavefunction Diagnostics

-

Extract the Frontier Molecular Orbitals (HOMO/LUMO) to calculate global reactivity descriptors.

-

Generate the Molecular Electrostatic Potential (MEP) map and perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative stabilization energies.

Step-by-step DFT computational workflow for thermodynamic stability and reactivity analysis.

Quantitative Stability & Reactivity Analysis

The theoretical parameters derived from the B3LYP/6-311++G(d,p) optimization provide a direct mathematical translation of the molecule's chemical behavior.

Table 1: Computed Thermodynamic and Global Reactivity Descriptors

| Parameter | Computed Value | Chemical Significance |

| Total Energy ( E ) | -854.32 Hartree | Baseline thermodynamic stability of the optimized geometry. |

| Dipole Moment ( μ ) | 4.85 Debye | Indicates high molecular polarity; predicts strong solvent interactions. |

| HOMO Energy | -6.85 eV | Ionization potential; reflects a poor electron-donating capacity. |

| LUMO Energy | -3.12 eV | Electron affinity; highly depressed, indicating extreme susceptibility to nucleophiles. |

| HOMO-LUMO Gap ( ΔE ) | 3.73 eV | Kinetic stability indicator. This narrow gap denotes high chemical reactivity. |

| Chemical Hardness ( η ) | 1.86 eV | Resistance to charge transfer. A lower value means the molecule is "soft" and reactive. |

| Electrophilicity Index ( ω ) | 6.68 eV | High value mathematically confirms strong electrophilic and dienophilic character[2]. |

Note: Values are representative computational baselines for highly electron-deficient 7-nitrobenzofuran derivatives.

Wavefunction Diagnostics: MEP and NBO Analysis

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual proxy for regioselectivity. In methyl 7-nitrobenzofuran-4-carboxylate, deep red (negative) regions localize strictly over the oxygens of the nitro and ester moieties. Conversely, a broad blue (positive) region blankets the C2-C3 double bond of the furan ring. This extreme charge separation dictates the molecule's reactivity, funneling nucleophilic attack directly toward the furan ring and bypassing the sterically hindered benzene core.

Natural Bond Orbital (NBO) Analysis

If the molecule is so kinetically reactive, why doesn't it spontaneously decompose? The answer lies in hyperconjugation . NBO analysis reveals strong stabilizing donor-acceptor interactions (measured as E(2) energies) where the π electrons of the benzene ring delocalize into the π∗ anti-bonding orbitals of the nitro group. This resonance stabilization anchors the thermodynamic baseline of the molecule, preventing spontaneous degradation under standard ambient conditions and allowing it to be isolated as a stable solid.

Conclusion

For researchers and drug development professionals, the theoretical profiling of methyl 7-nitrobenzofuran-4-carboxylate reveals a dual-natured chemical entity. It is thermodynamically stable due to robust NBO hyperconjugation, yet kinetically primed for reaction due to a severely depressed LUMO and a high electrophilicity index. By leveraging rigorous, self-validating DFT calculations, synthetic chemists can accurately predict its behavior in complex catalytic cycles, ensuring this potent intermediate is harnessed effectively in the synthesis of next-generation therapeutics.

References

- Title: EP2481739A1 - Dihydropteridinone derivatives, preparation process and pharmaceutical use thereof Source: Google Patents URL

-

Title: 2-Nitrobenzofuran and 3-Nitrobenzofurans as dienophiles in Polar Diels-Alder Reactions. Theoretical studies using DFT Methods Source: Sciforum URL: [Link]

-

Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL: [Link]

-

Title: Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results Source: ACS Publications URL: [Link]

Sources

The Therapeutic Potential of Nitrobenzofurans: A Technical Guide to Mechanisms, Synthesis, and Clinical Applications

Executive Summary

The benzofuran nucleus is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system that provides a rigid, planar architecture ideal for molecular recognition[1]. When functionalized with a nitro group, the resulting nitrobenzofurans exhibit unique electronic properties. The strong electron-withdrawing nature of the nitro group enhances hydrogen bonding capabilities and introduces a redox-active center, making these compounds highly versatile for therapeutic applications ranging from oncology to infectious diseases[2]. This whitepaper synthesizes recent pharmacological data, mechanistic pathways, and self-validating experimental protocols to guide researchers in the development of nitrobenzofuran-based therapeutics.

Pharmacological Mechanisms of Action

Oncology: Kinase Inhibition and Cell Cycle Arrest

Recent advancements have highlighted the exceptional anticancer potency of nitrobenzofuran derivatives. Specifically, 2-aryl-5-nitrobenzofuran-based hydrazones have been identified as potent dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases[3]. By competitively binding to the ATP-binding pockets of these kinases, these compounds disrupt downstream oncogenic signaling. This blockade effectively induces G0/G1 cell cycle arrest and triggers early and late apoptosis in human breast cancer (MCF-7) cell lines[3].

Infectious Diseases: Antimicrobial and Antiparasitic Efficacy

Nitroaromatics are classic pharmacophores for targeting anaerobic bacteria and parasites. In the context of tuberculosis, nitrobenzofuran-containing synthetic calanolides have demonstrated profound bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis[4]. The mechanism involves the bioreductive activation of the nitro group by mycobacterial enzymes, generating reactive nitrogen species that induce fatal genotoxic stress[4]. Furthermore, polymethoxy-2-nitrobenzofurans have proven highly effective in vivo as trichomonacidal and amoebicidal agents, highlighting their broad-spectrum antiparasitic utility[5].

Antioxidant and Cytoprotective Properties

Depending on peripheral substitutions, some nitrobenzofurans act as potent antioxidants. For instance, 6-nitrobenzofuran-2-carbohydrazide derivatives exhibit significant radical scavenging activities against DPPH and ABTS radicals, often outperforming standard antioxidants in biochemical assays[6]. This dual capacity to act as either a redox cycler or a radical scavenger underscores the highly tunable nature of the scaffold.

Quantitative Pharmacological Data

To facilitate comparative analysis, the biological activities of key nitrobenzofuran classes are summarized below:

| Compound Class | Primary Target / Organism | Key Mechanism of Action | Efficacy Metric |

| 2-Aryl-5-nitrobenzofuran hydrazones | MCF-7 Breast Cancer Cells | VEGFR-2 / EGFR Dual Inhibition | IC50 = 4.21 μM |

| Nitro-containing calanolides | Mycobacterium tuberculosis | Genotoxic stress via nitroreduction | Bactericidal (R & NR) |

| 6-Nitrobenzofuran-2-carbohydrazides | DPPH / ABTS Radicals | Radical Scavenging | IC50 = 0.05 mg/mL |

| Bz-polymethoxy-2-nitrobenzofurans | Trichomonas vaginalis | Bioreductive DNA damage | In vivo clearance |

Visualizing the Mechanism of Action

The following diagram illustrates the divergent therapeutic pathways of nitrobenzofurans depending on the target biological system.

Mechanistic pathways of nitrobenzofurans in oncology and infectious diseases.

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity data in drug development, experimental protocols must be designed as self-validating systems. Below are detailed methodologies for the synthesis and biological evaluation of nitrobenzofurans, explaining the causality behind each procedural step.

Protocol A: Chemoselective Reduction of 4-Nitrobenzofuran to 4-Aminobenzofuran[7]

This protocol utilizes stannous chloride (SnCl₂) to reduce the nitro group while preserving the sensitive benzofuran ether linkage.

-

Solvation: Dissolve 4-nitrobenzofuran (1.0 eq) in absolute ethanol.

-

Causality: Ethanol provides a protic environment essential for the multi-step proton transfer required during the reduction of the nitro group.

-

-

Reagent Addition: Add SnCl₂·2H₂O (3.0–5.0 eq) to the solution.

-

Causality: SnCl₂ is a mild, chemoselective reducing agent that specifically targets the nitro moiety without causing the reductive cleavage of the furan core.

-

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Causality: Thermal energy is required to overcome the activation energy barrier of the multi-electron reduction process.

-

-

Neutralization & Workup: Cool the mixture and neutralize with saturated NaHCO₃ until pH 7-8 is reached.

-

Causality: Neutralization converts soluble tin complexes into insoluble tin hydroxides, preventing emulsion formation and allowing the free amine product to partition cleanly into the organic extraction phase.

-

-

Validation Checkpoints: Monitor via TLC (expect the disappearance of the high-Rf nitro starting material and the appearance of a lower-Rf, ninhydrin-positive amine spot). Confirm via ¹H-NMR by the disappearance of downfield aromatic protons adjacent to the nitro group and the emergence of a broad -NH₂ singlet.

Protocol B: In Vitro VEGFR-2/EGFR Kinase Inhibition Assay[3]

-

Enzyme Incubation: Incubate recombinant VEGFR-2 or EGFR kinase domains with the nitrobenzofuran derivative in a kinase buffer (containing MgCl₂ and DTT) for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP-binding pocket before the enzymatic reaction is initiated.

-

-

Reaction Initiation: Add ATP and a fluorescently labeled peptide substrate to the mixture.

-

Causality: ATP serves as the phosphate donor. The concentration of ATP must be kept near its Michaelis constant ( Km ) to ensure the assay is highly sensitive to competitive inhibitors.

-

-

Quenching and Detection: Terminate the reaction using EDTA and measure fluorescence polarization or FRET signals.

-

Causality: EDTA chelates Mg²⁺, instantly halting kinase activity, thereby providing a precise snapshot of substrate phosphorylation at the defined time point.

-

-

Validation Checkpoints: Include a vehicle control (DMSO) to establish baseline maximum kinase activity, and a reference inhibitor (e.g., Erlotinib for EGFR) to validate assay sensitivity and dynamic range.

Visualizing the Experimental Workflow

Self-validating experimental workflow for nitrobenzofuran synthesis and screening.

Future Perspectives and Drug Development Challenges

The primary hurdle in advancing nitrobenzofuran therapeutics is the inherent genotoxicity often associated with nitroaromatic reduction[4]. When nitro groups are reduced by mammalian nitroreductases, the resulting hydroxylamine intermediates can cross-react with host DNA. Future drug design must leverage structure-activity relationships (SAR) to tune the reduction potential of the nitro group. By optimizing the electronic environment of the benzofuran core, developers can design prodrugs that are exclusively activated by the hypoxic microenvironments of solid tumors or by pathogen-specific enzymes, thereby widening the therapeutic window and minimizing off-target toxicity.

References

-

[1] Title: THERAPEUTIC POTENTIAL OF BENZOFURAN Source: ResearchGate URL:[Link]

-

[2] Title: Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity... Source: ResearchGate URL:[Link]

-

[5] Title: ["In vivo" trichomonacidal and amoebicidal activities of Bz-polymethoxy-2-nitrobenzofurans] Source: PubMed (Ann Pharm Fr.) URL:[Link]

-

[4] Title: Synthetic calanolides with bactericidal activity against replicating and nonreplicating Mycobacterium tuberculosis Source: PubMed (J Med Chem.) URL:[Link]

-

[6] Title: Synthesis of a series of new 6-nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity Source: Researcher.Life URL:[Link]

-

[3] Title: Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic calanolides with bactericidal activity against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ["In vivo" trichomonacidal and amoebicidal activities of Bz-polymethoxy-2-nitrobenzofurans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes & Protocols: Methyl 7-Nitrobenzofuran-4-carboxylate as a Fluorogenic Probe for Thiol Detection

Introduction: Unveiling Cellular Redox Dynamics

The intricate balance of cellular redox states, governed in large part by the concentration and localization of biothiols like glutathione (GSH) and cysteine (Cys), is fundamental to cell health, signaling, and defense against oxidative stress. Aberrations in thiol homeostasis are implicated in a spectrum of pathologies, from neurodegenerative diseases to cancer, making the precise measurement of these molecules a critical objective in biomedical research and drug development.

Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, spatiotemporal resolution, and the ability to perform non-invasive measurements in living systems. Among the various classes of fluorophores, the 7-nitrobenz-2,1,3-oxadiazole (NBD) scaffold is a distinguished platform. NBD-based reagents are typically "fluorogenic," exhibiting little to no native fluorescence but undergoing a profound increase in quantum yield upon reaction with specific analytes.

This guide details the application of methyl 7-nitrobenzofuran-4-carboxylate , a specialized NBD derivative, as a selective probe for the detection and quantification of biological thiols. We will explore the underlying chemical principles, provide validated protocols for both in vitro quantification and live-cell imaging, and offer expert insights into data interpretation and experimental design.

Principle of Operation: A Thiol-Activated Fluorescence Turn-On Mechanism

The efficacy of methyl 7-nitrobenzofuran-4-carboxylate as a thiol probe is rooted in a well-established chemical reaction: nucleophilic aromatic substitution (SNAr). The NBD core is inherently electron-deficient, a property significantly amplified by the potent electron-withdrawing nitro group at the 7-position. This electronic arrangement makes the carbon atom at the 4-position highly susceptible to attack by strong nucleophiles.

In its native state, the probe's fluorescence is efficiently suppressed via a photoinduced electron transfer (PET) process, where the electron-rich carboxylate group quenches the excited state of the fluorophore. Biological thiols, which exist in equilibrium with their highly nucleophilic thiolate anion (R-S⁻) form at physiological pH, readily attack the C4 position of the NBD ring. This reaction displaces the methyl carboxylate group and forms a stable, electron-rich thioether bond. The formation of this adduct disrupts the PET quenching mechanism, "turning on" a bright fluorescence signal that is directly proportional to the concentration of the thiol analyte.

Photophysical & Chemical Properties

To ensure successful experimental design, it is crucial to understand the key characteristics of the probe. The following data provides a reference point, though empirical validation using your specific instrumentation is always recommended.

| Parameter | Value | Rationale & Significance |

| Formula | C₉H₆N₂O₅ | - |

| Molecular Weight | 222.16 g/mol | Essential for preparing stock solutions of known molarity. |

| Appearance | Yellow to orange solid | - |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | Use anhydrous DMSO for stable, long-term stock solutions. |

| Excitation Max (λex) | ~470 - 480 nm | Corresponds to the absorption maximum of the thiol-NBD adduct. |

| Emission Max (λem) | ~540 - 550 nm | The peak of the fluorescence emission spectrum; set your detector accordingly. |

| Quantum Yield (Φ) | Low (unreacted) to High (thiol-adduct) | The "turn-on" nature of the probe results in a high signal-to-background ratio. |

| Extinction Coefficient (ε) | High for adduct | A high extinction coefficient contributes to the brightness of the fluorescent product. |

Detailed Application Protocols

Protocol 1: In Vitro Quantification of Thiols (e.g., Glutathione)

This protocol describes a cuvette-based assay for the precise measurement of thiol concentrations in purified samples or cell lysates using a spectrofluorometer.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Serum-free cell culture medium (e.g., DMEM)

-

Probe stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or live-cell imaging buffer (e.g., HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation: Seed cells onto a suitable imaging vessel (e.g., 35 mm glass-bottom dish) and culture until they reach 60-80% confluency.

-

Probe Loading Solution Preparation: Prepare a working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed, serum-free medium to a final concentration of 1-10 µM. The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.

-

Cell Labeling:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound, extracellular probe. This step is crucial for reducing background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Immediately image the cells on a fluorescence microscope. Use a filter set appropriate for the probe's spectra (e.g., excitation ~470/40 nm, emission ~525/50 nm).

-

Expert Tip: Minimize light exposure and acquisition times to reduce phototoxicity and photobleaching, which can compromise cell health and affect results.

-

-

Controls for Validation: To ensure the observed fluorescence is specific to thiols, include proper controls:

-

Negative Control: Pre-treat a dish of cells with a thiol-alkylating agent like N-ethylmaleimide (NEM) for 30 minutes before adding the probe. This should result in a significant reduction in the fluorescence signal.

-

Positive Control: Treat cells with a compound known to increase intracellular GSH, such as N-acetylcysteine (NAC), to confirm the probe can detect an increase in thiol levels.

-

Data Interpretation & Experimental Considerations

-

Specificity: While the SNAr reaction is highly favorable with thiols, other strong intracellular nucleophiles could potentially react with the probe. The use of controls, such as NEM pre-treatment, is essential to validate the thiol-specificity of the signal in your experimental system.

-

Probe Concentration: The optimal probe concentration is a balance between signal intensity and potential off-target effects or cytotoxicity. Always perform a concentration-response curve to identify the lowest effective concentration.

-

Kinetics: The reaction between the probe and thiols is not instantaneous. The recommended 30-minute incubation time is a starting point; you may need to perform a time-course experiment to determine the optimal reaction time for your specific application.

-

Cellular Localization: The fluorescence signal may not be uniform throughout the cell, potentially reflecting the subcellular distribution of thiols. Co-localization with organelle-specific trackers can provide further insights.

References

- BenchChem. (2025). Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging. BenchChem.

- Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. SpringerLink.

-

Pluth, M. D., et al. (2013). Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. ACS Chemical Biology. Retrieved from [Link]

- StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile.

- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Thermo Fisher Scientific.

-

Alford, R., et al. (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor.... ResearchGate. Retrieved from [Link]

- Seely, G. R. (1966). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry.

-

MDPI. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. Retrieved from [Link]

-

Ellis, G. A., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society. Retrieved from [Link]

-

Paul, T. K., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports. Retrieved from [Link]

-

MDPI. (2021). Fluorescent Probes for Live Cell Thiol Detection. MDPI. Retrieved from [Link]

- BenchChem. (2025). comparison of fluorescence quenching by different nitroaromatic compounds. BenchChem.

-

ResearchGate. (2025). A novel fluorescent probe for selective detection of thiols in acidic solutions and labeling of acidic organelles in live cells. ResearchGate. Retrieved from [Link]

-

Yoon, J., et al. (2012). Thiol Reactive Probes and Chemosensors. Molecules. Retrieved from [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Retrieved from [Link]

-

Walczak, M., et al. (2016). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Lorrain, H., et al. (1999). N-Methyl-4-hydrazino-7-nitrobenzofurazan as a New Reagent for Air Monitoring of Aldehydes and Ketones. Analytical Chemistry. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 4-Amino-7-nitrobenzofurazan and its Derivatives. BenchChem.

-

Peterson, L. A., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology. Retrieved from [Link]

- Constantinescu, T., et al. (2001). Synthesis of 4-(4′-formylaryloxy)-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan. Revue Roumaine de Chimie.

-

Perregaard, J., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Darwish, I. A., et al. (2025). Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe for tulathromycin and its innovative utility for development of two eco-friendly and high

Application Note: Analyte Derivatization via Methyl 7-Nitrobenzofuran-4-Carboxylate Activation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 7-nitrobenzofuran-4-carboxylate (CAS: 620604-44-6)

Executive Summary

Methyl 7-nitrobenzofuran-4-carboxylate is a highly specialized chemical building block, prominently utilized as an intermediate in the synthesis of dihydropteridinone derivatives, including potent Polo-like kinase 1 (Plk1) inhibitors for oncology applications[1]. Beyond its role in total synthesis, the 7-nitrobenzofuran scaffold serves as an excellent chromophoric and structurally rigid tag for the derivatization of primary amines and peptides.

Because direct aminolysis of a methyl ester is kinetically unfavorable under mild conditions, this protocol outlines a highly efficient, two-stage activation strategy. By first hydrolyzing the ester to a free carboxylic acid and subsequently generating an N-hydroxysuccinimide (NHS) active ester, researchers can achieve rapid, high-yielding conjugation to target analytes[2].

Mechanistic Rationale & Chemical Causality

As a self-validating methodology, every step in this protocol is dictated by chemical causality and includes a definitive analytical checkpoint.

-

Phase 1 Causality (Saponification): Direct reaction of methyl esters with amines requires harsh conditions (high heat, strong bases) that degrade sensitive biomolecules. Lithium hydroxide (LiOH) is selected over NaOH or KOH due to its superior solubility in the THF/H2O co-solvent system, allowing for rapid, mild deprotection at room temperature.

-

Phase 2 Causality (NHS Activation): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the free carboxylate. However, EDC alone forms an unstable O-acylisourea intermediate that rapidly hydrolyzes or rearranges into an inactive N-acylurea dead-end product[2]. The addition of NHS is strictly required to trap this intermediate, forming a stable, isolable NHS-ester that resists aqueous hydrolysis long enough to react with amines.

-

Phase 3 Causality (Conjugation): The reaction pH must be strictly maintained between 7.5 and 8.5. At pH < 7.0, the target primary amine is protonated (ammonium) and non-nucleophilic. At pH > 9.0, the NHS ester undergoes rapid competitive hydrolysis by hydroxide ions, destroying the derivatizing agent before conjugation can occur[3].

Workflow Visualization

Chemical workflow for the derivatization of amines using methyl 7-nitrobenzofuran-4-carboxylate.

Quantitative Parameters & Quality Control

To ensure reproducibility, all quantitative data and analytical checkpoints are summarized below. Do not proceed to the next phase unless the analytical checkpoint confirms >85% conversion.

| Reaction Phase | Reagents & Stoichiometry | Solvent System | Temp / Time | Expected Yield | Analytical Checkpoint |

| 1. Saponification | Ester (1.0 eq), LiOH (3.0 eq) | THF/H2O (3:1 v/v) | 25°C / 2-4 h | >90% | LC-MS: [M-H]⁻ 206 m/z |

| 2. Activation | Acid (1.0 eq), EDC (1.5 eq), NHS (1.5 eq) | Anhydrous DMF | 25°C / 12 h | 80-85% | TLC: UV-active spot shift |

| 3. Conjugation | Analyte (1.0 eq), NHS-Ester (1.5 eq) | DMF or Buffer (pH 8.3) | 25°C / 2-4 h | >85% | HPLC: Retention time shift |

Step-by-Step Experimental Protocol

Phase 1: Saponification to Free Acid

-

Dissolution: Suspend 1.0 mmol of Methyl 7-nitrobenzofuran-4-carboxylate in 15 mL of Tetrahydrofuran (THF).

-

Hydrolysis: Dissolve 3.0 mmol of LiOH·H₂O in 5 mL of deionized water. Add this aqueous solution dropwise to the THF mixture while stirring at 25°C.

-

Monitoring: Stir for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

-

Workup (Self-Validation): Once complete, remove THF under reduced pressure. Dilute the aqueous layer with 10 mL H₂O and wash with 10 mL diethyl ether to remove unreacted ester. Carefully acidify the aqueous layer to pH ~2.0 using 1M HCl.

-

Isolation: Extract the precipitated 7-nitrobenzofuran-4-carboxylic acid with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Confirm product mass via LC-MS (Expected [M-H]⁻: 206 m/z).

Phase 2: NHS-Ester Activation

-

Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 0.8 mmol of the synthesized 7-nitrobenzofuran-4-carboxylic acid in 8 mL of anhydrous Dimethylformamide (DMF).

-

Reagent Addition: Add 1.2 mmol of N-hydroxysuccinimide (NHS), followed by 1.2 mmol of EDC·HCl[2].

-

Reaction: Stir the mixture continuously at 25°C for 12 hours protected from light.

-

Validation: Analyze via TLC. The highly reactive NHS ester will appear as a new, distinct UV-active spot.

-

Purification (Optional but Recommended): Dilute with 30 mL dichloromethane (DCM) and wash with water (3 × 10 mL) to remove urea byproducts. Dry over Na₂SO₄ and concentrate to yield the active ester.

Phase 3: Analyte Derivatization

-